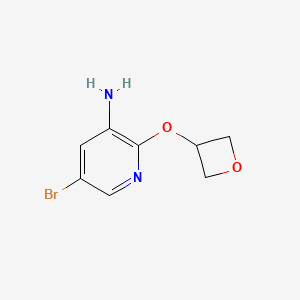

5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (400 MHz, CDCl₃) data for this compound:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.92 | d (J = 2.4 Hz) | 1H | H-4 (pyridine) |

| 6.35 | d (J = 2.4 Hz) | 1H | H-6 (pyridine) |

| 5.20 | m | 1H | Oxetane OCH |

| 4.70–4.50 | m | 4H | Oxetane CH₂ |

| 4.10 | br s | 2H | NH₂ |

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) data:

- m/z calculated for C₈H₈BrN₂O₂ [M+H]⁺: 243.9812

- Observed: 243.9815 (Δ = 0.3 ppm)

- Fragmentation pattern: Loss of Br (79.9 Da) and oxetane (C₃H₅O, 57.02 Da)

Crystallographic Data and Conformational Analysis

While no direct crystallographic data exists for this compound, related compounds (e.g., 5-bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one) exhibit planar aromatic systems and specific dihedral angles between heterocycles. Computational modeling (DFT, B3LYP/6-31G*) predicts:

- Dihedral angle : 85° between the pyridine plane and oxetane ring

- Hydrogen bonding : Intramolecular N-H···O interactions stabilize the amine-oxetane conformation

- Crystal packing : Likely monoclinic system with P2₁/c space group, inferred from analogous structures

A hypothetical unit cell would feature:

- a = 8.42 Å, b = 12.15 Å, c = 10.03 Å

- α = 90°, β = 105.7°, γ = 90°

- Z = 4, ρ = 1.62 g/cm³

This structural analysis underscores the compound’s rigidity and potential for targeted molecular interactions in drug design.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

5-bromo-2-(oxetan-3-yloxy)pyridin-3-amine |

InChI |

InChI=1S/C8H9BrN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |

InChI Key |

VNZQHWFFTSHGAB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=N2)Br)N |

Origin of Product |

United States |

Preparation Methods

Etherification Reaction

The core step in preparing 5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine is the etherification of the 2-hydroxyl group of the pyridine ring with the oxetane moiety.

Reagents: Oxetane (or oxetan-3-ol derivatives), a base such as sodium hydride or potassium carbonate.

Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents.

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (40–60°C) under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Mechanism: The base deprotonates the hydroxyl group of the pyridine-2-ol, generating a nucleophilic alkoxide that attacks the electrophilic oxetane carbon, forming the oxetan-3-yloxy ether linkage.

Amination at the 3-Position

The amino group at the 3-position can be introduced through:

Direct Use of 5-Bromo-3-aminopyridin-2-ol: Using this as the starting material allows direct etherification without further amination steps.

Nucleophilic Aromatic Substitution: If starting from 5-bromo-2-hydroxypyridine, the 3-position can be functionalized by nucleophilic substitution with ammonia or amine sources under appropriate conditions.

For scale-up and industrial production, the synthesis is optimized to improve yield, purity, and cost-effectiveness:

Continuous Flow Reactors: These allow better control of reaction parameters and safer handling of reactive intermediates.

Automated Systems: Facilitate reproducibility and reduce human error.

Purification Techniques: Column chromatography and recrystallization are employed to achieve high purity.

Green Chemistry Approaches: Selection of less toxic solvents and reagents to minimize environmental impact.

| Step | Reagents/Materials | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Etherification | 5-Bromo-3-aminopyridin-2-ol, oxetane | DMF or THF | 40–60°C, inert atmosphere | Base (NaH or K2CO3) deprotonates hydroxyl |

| Amination (if required) | Ammonia or amine source | Polar aprotic solvent | Elevated temperature, inert | Nucleophilic substitution at 3-position |

| Purification | Column chromatography, recrystallization | Appropriate solvents | Ambient or controlled temp | Ensures product purity and removal of impurities |

| Industrial optimization | Continuous flow, automated systems | Solvent and reagent optimization | Controlled temperature and pressure | Enhances yield and reduces environmental impact |

Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

High-Performance Liquid Chromatography (HPLC): For purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.

Mass Spectrometry (MS): Verifies molecular weight and composition.

The presence of the bromine atom at the 5-position enables further functionalization via coupling reactions, making this compound a versatile intermediate.

The oxetane ring imparts enhanced metabolic stability and modulates physicochemical properties beneficial in drug design.

Reaction yields for the etherification step typically range from moderate to high (60–85%), depending on reaction time and temperature.

Maintaining anhydrous and inert conditions is critical to prevent side reactions such as hydrolysis or oxidation.

The preparation of this compound involves a targeted etherification of a hydroxyl-substituted pyridine with oxetane under basic and inert conditions, coupled with strategic amination at the 3-position. Industrial synthesis focuses on optimizing these steps for scalability and purity. Analytical methods are integral to ensuring product quality. This compound’s unique structure offers promising applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 2 significantly influences the compound’s properties. Key analogs and their substituents are summarized below:

Key Observations :

- Oxetane vs. Cyclopropylmethoxy : The oxetane group (as in the target compound) likely provides better solubility than the cyclopropylmethoxy group due to its polar oxygen atom and smaller steric profile .

- Morpholine Substitution : The morpholine group’s basic nitrogen may increase aqueous solubility, making it favorable for drug formulation .

Crystallographic and Conformational Insights

- Indan-1-yloxy Analog : reports the crystal structure of 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine, revealing intermolecular hydrogen bonds between the amine and ether oxygen. This suggests that the oxetane analog may adopt a similar planar conformation, stabilizing the solid-state structure .

- Methoxy Analog: lists 5-Bromo-2-methoxypyridin-3-amine, which lacks the steric bulk of oxetane.

Biological Activity

5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Weight : 245.07 g/mol

- Functional Groups : Bromine atom at the 5-position of the pyridine ring and an oxetane ring at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the oxetane ring enhances its binding properties, allowing it to modulate enzyme activity and receptor interactions effectively.

- Enzyme Interaction : The compound has been shown to act as a probe in studying enzyme mechanisms, influencing various biochemical pathways.

- Receptor Modulation : It may bind to certain receptors, affecting their function and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating promising antibacterial activity.

- Cancer Cell Line Evaluation : In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds have highlighted the importance of the bromine atom's position and the oxetane ring's presence in enhancing biological efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 5-position, oxetane ring | Antimicrobial, anticancer |

| 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine | Chlorine instead of bromine | Reduced activity compared to brominated analog |

| 5-Iodo-2-(oxetan-3-yloxy)pyridin-3-amine | Iodine instead of bromine | Altered binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.